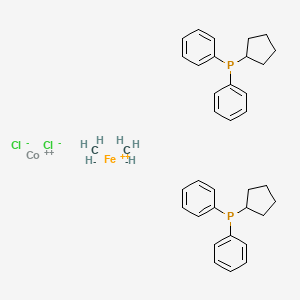

Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamide, cobalt(2+), cyclopentyl(diphenyl)phosphane, iron(2+), and dichloride are all elements that have been studied extensively in scientific research.

Scientific Research Applications

Catalytic Applications

Cobalt-Catalyzed Cycloadditions : Cobalt compounds are utilized in [2+2+2] cycloaddition reactions, which are crucial for synthesizing vinyl-substituted cyclohexa-1,3-diene derivatives. This process involves cobalt complexes with alkynes and dienes, demonstrating cobalt's potential as a versatile catalyst in organic synthesis (Hilt, Hess, & Harms, 2008).

Cobalt Complexes in Cyclopropanation : The cobalt(II) complex of D2-symmetric chiral porphyrin has been identified as an effective catalyst for cyclopropanation of styrene derivatives. This highlights cobalt's role in facilitating specific organic transformations with high selectivity and efficiency (Chen & Zhang, 2007).

Polymerization Reactions : Cobalt and iron compounds have been developed as catalysts for polymerization reactions, particularly in alkyne [2+2+2] cycloaddition and alkyne–nitrile co-cycloaddition reactions. These complexes show promise in synthesis applications, including controlled polymerization reactions (Okamoto & Sugiyama, 2013).

Coordination Chemistry and Molecular Structure

Molecular Structures of Cobalt Complexes : Studies have been conducted on the molecular structures of various cobalt complexes. These include investigations into the crystal and molecular structures of complexes like trans-3,3,4,4-tetracyano-2-phenylcyclopentylbis(dimethylglyoximato)imidazolecobalt(III), which provides insights into the coordination chemistry of cobalt in various ligand environments (McKenzie, 1978).

Iron and Cobalt Complexes with Tridentate Ligands : Research into iron and cobalt complexes with tridentate ligands, such as P, N, P ligands, has led to discoveries in the field of coordination chemistry. These studies provide valuable information on the synthesis, characterization, and application of these complexes in ethene polymerization reactions (Müller et al., 2002).

properties

CAS RN |

67292-36-8 |

|---|---|

Product Name |

Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride |

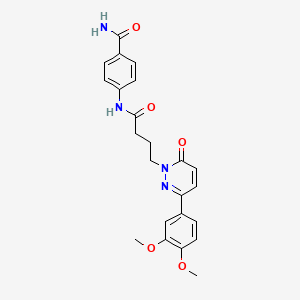

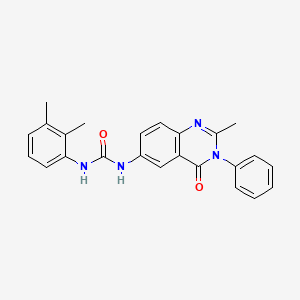

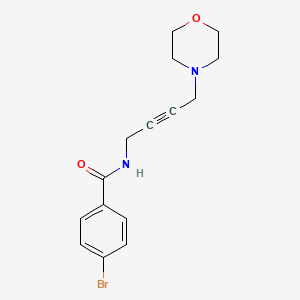

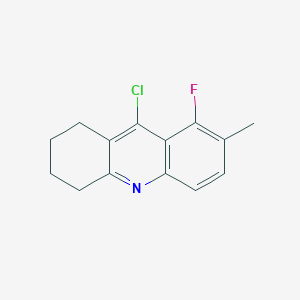

Molecular Formula |

C36H34Cl2CoFeP2 |

Molecular Weight |

714.29 |

IUPAC Name |

carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride |

InChI |

InChI=1S/2C17H19P.2CH3.2ClH.Co.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H3;2*1H;;/q;;2*-1;;;2*+2/p-2 |

SMILES |

[CH3-].[CH3-].C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Co+2] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine](/img/structure/B2450037.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450040.png)

![tert-butyl 4-(hydroxymethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B2450041.png)

![2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride](/img/structure/B2450044.png)

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2450046.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2450058.png)